molecular formula C15H15ClN2O4 B7514128 (E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid

(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid

Cat. No. B7514128
M. Wt: 322.74 g/mol
InChI Key: QMQBUPPPNAHWRM-ORCRQEGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid, also known as CP-94,253, is a synthetic compound that belongs to the family of non-peptide antagonists of the neurokinin-1 (NK1) receptor. This compound is widely used in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid acts as a competitive antagonist of the NK1 receptor, meaning that it binds to the receptor and prevents the binding of its natural ligand, substance P. Substance P is a neuropeptide that is involved in pain perception, inflammation, and other physiological processes. By blocking the binding of substance P to the NK1 receptor, (E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid can modulate the activity of this receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid has been shown to have a wide range of biochemical and physiological effects, depending on the specific biological system being studied. In the central nervous system, (E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid has been shown to modulate pain perception, anxiety, and depression. In the peripheral nervous system, (E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid has been shown to modulate inflammation and immune responses. (E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid has also been studied in the context of cancer, where it has been shown to inhibit the growth and metastasis of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid in lab experiments is its potency and selectivity as an NK1 receptor antagonist. This makes it an ideal tool to study the role of the NK1 receptor in various biological processes. However, one limitation of using (E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over long periods of time. Additionally, (E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on (E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid. One area of interest is the role of the NK1 receptor in the development and progression of various diseases, such as cancer, inflammatory bowel disease, and psychiatric disorders. Another area of interest is the development of more potent and selective NK1 receptor antagonists for use in both basic research and clinical applications. Finally, the use of (E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid in combination with other drugs or therapies may provide new insights into the mechanisms of action of these treatments and lead to the development of more effective treatment strategies.

Synthesis Methods

(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid is synthesized by a multi-step process that involves the reaction of 2-chloro-5-nitroaniline with ethyl acrylate in the presence of a palladium catalyst to form the corresponding nitro compound. The nitro compound is then reduced to the amino compound using hydrogen gas and palladium on carbon as a catalyst. The amino compound is then reacted with 2-oxopyrrolidine to form the desired product, (E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid.

Scientific Research Applications

(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid is widely used in scientific research as a tool to study the role of the NK1 receptor in various physiological and pathological processes. The NK1 receptor is a G protein-coupled receptor that is involved in a wide range of functions, including pain perception, inflammation, anxiety, and depression. (E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid is a potent and selective antagonist of the NK1 receptor, making it an ideal tool to study the role of this receptor in various biological processes.

properties

IUPAC Name

(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c16-11-7-6-10(18-8-2-4-14(18)20)9-12(11)17-13(19)3-1-5-15(21)22/h1,5-7,9H,2-4,8H2,(H,17,19)(H,21,22)/b5-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQBUPPPNAHWRM-ORCRQEGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)NC(=O)CC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)NC(=O)C/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid

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